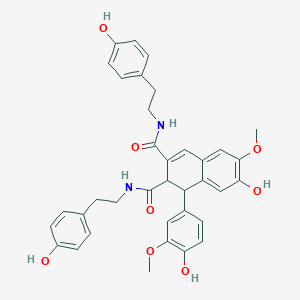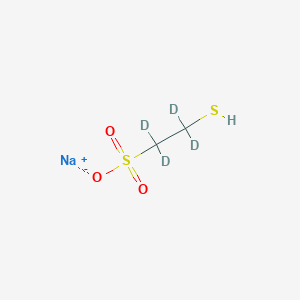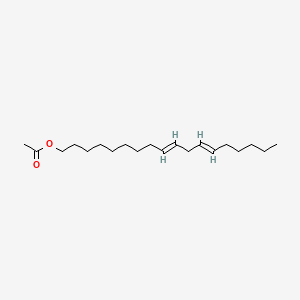
Linoleyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linoleyl acetate is an organic compound with the molecular formula C20H36O2. It is an ester formed from linoleyl alcohol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Linoleyl acetate can be synthesized through the esterification of linoleyl alcohol with acetic acid. The reaction typically requires an acidic catalyst to proceed efficiently. Industrial production methods often involve the use of supercritical carbon dioxide as a solvent to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Linoleyl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to linoleyl alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Linoleyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in skin care and wound healing.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor
Mecanismo De Acción
Linoleyl acetate can be compared with other similar compounds such as linalyl acetate and geranyl acetate. While all these compounds are esters and share some common properties, this compound is unique due to its specific molecular structure and the presence of conjugated double bonds. This structural feature contributes to its distinct chemical reactivity and biological activities .
Comparación Con Compuestos Similares
- Linalyl acetate
- Geranyl acetate
- Citronellyl acetate
Linoleyl acetate stands out for its unique combination of chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H36O2 |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
[(9E,12E)-octadeca-9,12-dienyl] acetate |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7+,11-10+ |
Clave InChI |
KFXARGMQYWECBV-ZDVGBALWSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCCOC(=O)C |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




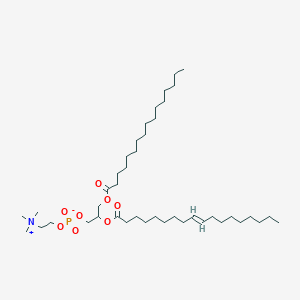
![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)
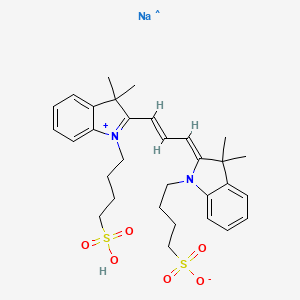
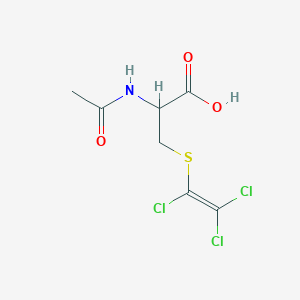
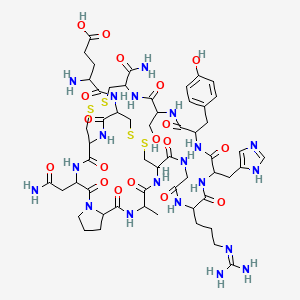
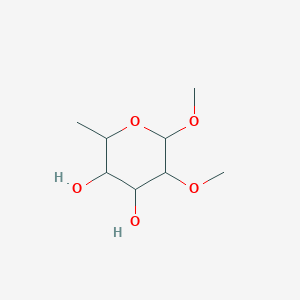
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)

